molecular formula C8H6F3NO3 B12570991 4-amino-2-(trifluoromethoxy)benzoic Acid

4-amino-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B12570991
M. Wt: 221.13 g/mol
InChI Key: CMTZTHDQTYHVFR-UHFFFAOYSA-N
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Description

4-amino-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon, and the trifluoromethoxy group is positioned at the second carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group and the amino group onto the benzoic acid core. One common method is the nitration of 2-(trifluoromethoxy)benzoic acid followed by reduction to introduce the amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Derivatives with reduced trifluoromethoxy groups.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(trifluoromethoxy)benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(trifluoromethyl)benzoic acid
  • 4-amino-2-methyl-8-(trifluoromethyl)quinoline
  • 4-amino-2-methyl-7-(trifluoromethyl)quinoline

Uniqueness

4-amino-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethoxy group, in particular, is less common and provides unique reactivity and stability compared to other fluorinated groups.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

4-amino-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)

InChI Key

CMTZTHDQTYHVFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)O

Origin of Product

United States

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